molecular formula C15H14N2O4 B5153860 4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5153860
M. Wt: 286.28 g/mol
InChI Key: IJZZPZOPIXAXNP-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione is a complex organic compound that belongs to the class of quinolines This compound is characterized by the presence of a nitrophenyl group attached to an octahydroquinoline ring system

Properties

IUPAC Name

4-(4-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-3-1-2-12-15(13)11(8-14(19)16-12)9-4-6-10(7-5-9)17(20)21/h4-7,11H,1-3,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZZPZOPIXAXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their function. The compound’s ability to undergo redox reactions also contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione stands out due to its unique combination of a nitrophenyl group and an octahydroquinoline ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .

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